molecular formula C14H25NO4 B13216977 tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate

tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate

Cat. No.: B13216977
M. Wt: 271.35 g/mol
InChI Key: CZVNCBAJLMURAQ-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate is a structurally complex carbamate derivative featuring a 1,7-dioxaspiro[4.4]nonane core. The spirocyclic system (two four-membered rings sharing a single atom) confers rigidity and stereochemical uniqueness, while the tert-butyl carbamate group enhances steric bulk and modulates solubility.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl)carbamate

InChI

InChI=1S/C14H25NO4/c1-10-14(6-7-17-10)8-11(9-18-14)15(5)12(16)19-13(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

CZVNCBAJLMURAQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)CC(CO2)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the use of tert-butyl carbamate and a spirocyclic ketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The spirocyclic structure provides stability and enhances its reactivity in various chemical environments .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Core Structure TPSA (Ų) Log P (Predicted) Key Functional Groups
tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate C₁₄H₂₅NO₄ ~271.35* 1,7-Dioxaspiro[4.4]nonane ~50-60* ~1.5-2.5* Carbamate, ethers, spirocyclic
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate (860169-74-0) C₁₂H₂₂N₂O₂ 226.32 Piperidine 38.2 1.8 Carbamate, tertiary amine
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (147611-03-8) C₁₃H₂₄N₂O₂ 240.34 7-Azaspiro[3.5]nonane 45.6 2.3 Carbamate, secondary amine
tert-Butyl 5-(dioxaborolan-2-yl)-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ 309.22 Tetrahydropyridine 53.7 3.1 Boronate ester, unsaturated ring

*Estimated based on structural analogs.

Research Findings

Azaspiro derivatives (e.g., CAS 147611-03-8) exhibit enhanced hydrogen-bonding capacity due to the amine group, correlating with higher TPSA (45.6 vs. ~50-60 for the target compound) .

Metabolic Stability :

  • Ether linkages in the dioxaspiro core may reduce susceptibility to oxidative metabolism compared to amine-containing spiro systems, which are prone to N-dealkylation .

Synthetic Accessibility :

  • The target compound likely requires multistep synthesis involving spirocyclization (e.g., acid-catalyzed ketal formation) and carbamate protection .
  • Boronate ester analogs (e.g., CAS 1451153-83-5) are synthesized via palladium-catalyzed borylation, highlighting divergent synthetic pathways .

Biological Activity

tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate is a synthetic organic compound that belongs to the class of carbamates. Its unique spirocyclic structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol. The structure includes a tert-butyl group and a spirocyclic framework that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
CAS Number2059937-39-0

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds with similar structural features have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives display neuroprotective qualities, potentially through modulation of neurotransmitter systems.
  • Antimicrobial Properties : Similar carbamate derivatives have demonstrated antibacterial and antifungal activities against various pathogens.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of related compounds:

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of carbamates, this compound was found to inhibit the production of TNF-α and IL-1β in human monocytes, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of similar spirocyclic compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various carbamates, including this compound. The compound exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl carbamateSimple alkoxy groupAnti-inflammatory
N-MethylcarbamateMethyl substitutionNeuroprotective
LacosamideSimilar spirocyclic structureAntiepileptic
tert-Butyl N-methyl-N-{6-methyl...}carbamateComplex spirocyclic frameworkAnti-inflammatory, Neuroprotective

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